molecular formula C27H23N5O2 B11453207 5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11453207
M. Wt: 449.5 g/mol
InChI Key: SPACFUINEQBVGB-UHFFFAOYSA-N
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Description

5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-3-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-3-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, including the formation of the indole moiety and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-3-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-3-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-3-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response to viral infections .

Comparison with Similar Compounds

5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-3-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be compared with other indole derivatives, such as:

The uniqueness of 5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-3-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-3-phenyl-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H23N5O2/c1-34-21-9-10-22-19(15-21)14-20(29-22)11-13-32-26(18-8-5-12-28-16-18)23-24(17-6-3-2-4-7-17)30-31-25(23)27(32)33/h2-10,12,14-16,26,29H,11,13H2,1H3,(H,30,31)

InChI Key

SPACFUINEQBVGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CCN3C(C4=C(C3=O)NN=C4C5=CC=CC=C5)C6=CN=CC=C6

Origin of Product

United States

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